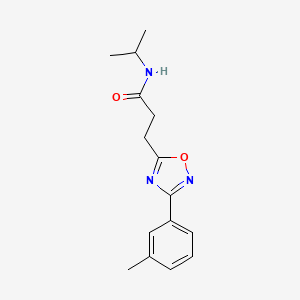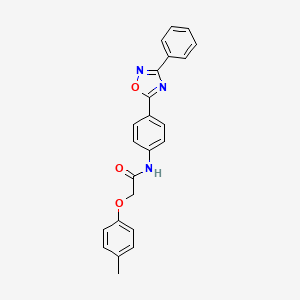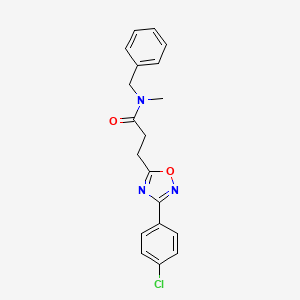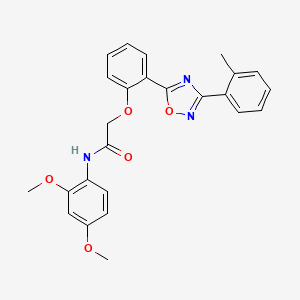![molecular formula C17H18N2O B7718639 N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Fluorophenylacetohydrazide (FPAH) and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for cell division and growth, and their disruption can lead to cell death. N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been shown to possess various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-angiogenic properties. These effects make it a promising candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide. One of the areas of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapy with other anti-cancer agents. Additionally, the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases is also an area of interest.
In conclusion, N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide is a promising compound that has shown potent anti-tumor activity and possesses various biochemical and physiological effects. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. While it has some limitations, its potential applications in various fields make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide can be achieved by reacting 2,2-diphenylacetic acid hydrazide with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to possess potent anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.
properties
IUPAC Name |
2,2-diphenyl-N-(propan-2-ylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)18-19-17(20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCGCUNUDDWBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-methylethylidene)-2,2-diphenylacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)